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A Comparative Guide: PF-03814735 and AZD1152 in Hematological Malignancy Models

This guide provides a detailed comparison of two investigational Aurora kinase inhibitors, PF-
03814735 and AZD1152, focusing on their preclinical performance in hematological

malignancy models. The information is intended for researchers, scientists, and professionals

in drug development.

Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation

of mitosis.[1] Their overexpression has been linked to the proliferation of cancer cells, making

them attractive targets for cancer therapy.[2][3] In hematological malignancies, aberrant

expression of Aurora kinases is a common feature.[2][3] This guide compares PF-03814735, a

pan-Aurora kinase inhibitor, and AZD1152, a selective Aurora B kinase inhibitor, based on

available preclinical data.

Mechanism of Action and Target Selectivity
PF-03814735 is an orally bioavailable, ATP-competitive, and reversible inhibitor of both Aurora

A and Aurora B kinases.[1][4] In cellular assays, it has been shown to reduce the

phosphorylation of Aurora A, Aurora B, and their downstream substrate, histone H3.[1] This

inhibition of kinase activity leads to a blockage of cytokinesis, resulting in the formation of

polyploid, multinucleated cells and subsequent inhibition of cell proliferation.[1][4] While potent
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against Aurora kinases, PF-03814735 also exhibits inhibitory activity against other kinases at

higher concentrations.[4]

AZD1152 is a phosphate prodrug that is rapidly converted in plasma to its active form,

AZD1152-HQPA (Barasertib).[5] AZD1152-HQPA is a highly potent and selective inhibitor of

Aurora B kinase.[5] Its selectivity for Aurora B over Aurora A is over 1000-fold.[6] The primary

mechanism of action is the inhibition of Aurora B, which is essential for proper chromosome

segregation and cytokinesis.[3] Inhibition of Aurora B by AZD1152 leads to defects in these

processes, resulting in polyploidy and eventual apoptosis in cancer cells.[6][7] A key

pharmacodynamic marker of AZD1152 activity is the inhibition of histone H3 phosphorylation

on Serine 10, a direct substrate of Aurora B.[5][8]

Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://aacrjournals.org/mct/article/9/4/883/93719/PF-03814735-an-Orally-Bioavailable-Small-Molecule
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11819087/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4649604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11819087/
https://pubmed.ncbi.nlm.nih.gov/17495131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2684546/
https://pubmed.ncbi.nlm.nih.gov/19366807/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aurora Kinase Signaling Pathway in Mitosis

Inhibitors

Aurora Kinases

Key Substrates & Processes

Cellular Outcomes

PF-03814735

Aurora_A

inhibits

Aurora_B

inhibits

AZD1152

selectively inhibits

Centrosome_Maturation Spindle_Assembly Histone_H3

phosphorylates

Cytokinesis

Chromosome_Segregation

Polyploidy

inhibition leads to

inhibition leads to

Apoptosis

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b612103?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Simplified signaling pathway of Aurora A and B kinases and the points of inhibition by

PF-03814735 and AZD1152.

In Vitro Efficacy in Hematological Malignancy Cell
Lines
Direct comparative studies of PF-03814735 and AZD1152 in the same hematological

malignancy cell lines are limited in the public domain. However, their individual activities have

been reported in various models.

PF-03814735: In a broad panel of human cancer cell lines, PF-03814735 demonstrated potent

anti-proliferative activity. In the context of hematological malignancies, data is available for the

HL-60 acute promyelocytic leukemia cell line.[6]

AZD1152: AZD1152 has been more extensively studied in a variety of hematological

malignancy cell lines. It has shown potent growth inhibitory effects in cell lines from acute

myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and lymphoma.[6][7][9]
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Cell Line Cancer Type
PF-03814735
IC50 (nM)

AZD1152 IC50
(nM)

Reference

HL-60

Acute

Promyelocytic

Leukemia

42-150 3-40 [6][7]

NB4

Acute

Promyelocytic

Leukemia

Not Reported 3-40 [7]

MOLM13
Acute Myeloid

Leukemia
Not Reported 3-40 [7]

MV4-11
Biphenotypic

Leukemia
Not Reported 3-40 [7]

PALL-2

Acute

Lymphoblastic

Leukemia

Not Reported 3-40 [7]

K562
Chronic Myeloid

Leukemia
Not Reported 3-40 [7]

EOL-1

Acute

Eosinophilic

Leukemia

Not Reported 3-40 [7]

Ramos
Burkitt's

Lymphoma
Not Reported

Antiproliferative

effects noted
[9]

In Vivo Efficacy in Hematological Malignancy
Models
PF-03814735: In vivo data for PF-03814735 in hematological malignancy xenograft models is

not as extensively reported as for solid tumors. However, significant antitumor activity was

observed in an HL-60 xenograft model.[6]

AZD1152: AZD1152 has demonstrated significant anti-tumor effects in several in vivo models

of hematological malignancies. In a murine xenograft model using MOLM13 human AML cells,
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AZD1152 potentiated the effects of conventional chemotherapeutic agents like vincristine and

daunorubicin.[7] It has also shown efficacy in a Ramos human Burkitt's lymphoma xenograft

model.[9] Furthermore, AZD1152 profoundly affected the growth of primary AML cells in

xenotransplantation models.[5][8] In a study with an SW620 colorectal cancer xenograft, which

has known sensitivity to AZD1152, the inhibitor led to a transient suppression of histone H3

phosphorylation, followed by an accumulation of polyploid cells and an increase in apoptosis.

[10]

Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)

Cell Culture: Hematological malignancy cell lines (e.g., HL-60, MOLM13) are cultured in

appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

at 37°C in a humidified atmosphere with 5% CO2.

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of

concentrations of PF-03814735 or AZD1152-HQPA for a specified period (e.g., 48-72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT or

CellTiter-Glo® Luminescent Cell Viability Assay.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curves.

In Vivo Xenograft Model (General Protocol)
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used.

Tumor Cell Implantation: Human hematological malignancy cells (e.g., 5 x 10^6 MOLM13

cells) are injected subcutaneously or intravenously into the mice.

Drug Administration: Once tumors are established, mice are treated with PF-03814735 (e.g.,

orally) or AZD1152 (e.g., via parenteral routes like intravenous or subcutaneous osmotic

mini-pumps).[1][10]

Tumor Growth Monitoring: Tumor volume is measured regularly.
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Pharmacodynamic Analysis: Tumor and bone marrow samples can be collected to assess

biomarkers such as phospho-histone H3 levels by immunohistochemistry or flow cytometry.

[10]

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing tumor growth in

treated versus vehicle control groups.
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Caption: A generalized workflow for the preclinical evaluation of anti-cancer agents in

hematological malignancy models.

Summary and Conclusion
Both PF-03814735 and AZD1152 are potent inhibitors of Aurora kinases with demonstrated

anti-proliferative activity in hematological malignancy models. The key distinction lies in their

selectivity, with PF-03814735 targeting both Aurora A and B, while AZD1152 is highly selective

for Aurora B.

PF-03814735 shows broad anti-cancer activity, and its efficacy in a small cell lung cancer

model was correlated with MYC gene family amplification, a feature also relevant in some

hematological malignancies.[11]

AZD1152 has been more extensively profiled in a wider range of leukemia and lymphoma

models, consistently demonstrating potent in vitro and in vivo activity.[7][8][9]

The choice between a pan-Aurora inhibitor and a selective Aurora B inhibitor may depend on

the specific molecular characteristics of the malignancy being targeted. The dual inhibition of

Aurora A and B by PF-03814735 could offer a broader anti-mitotic effect, whereas the high

selectivity of AZD1152 for Aurora B might provide a more targeted therapy with a potentially

different safety profile. Further head-to-head comparative studies in various hematological

malignancy models are warranted to fully elucidate their relative therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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